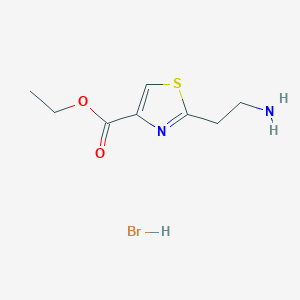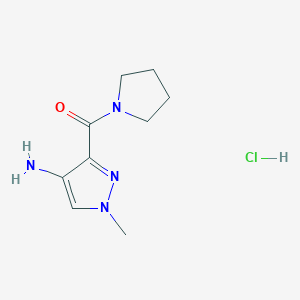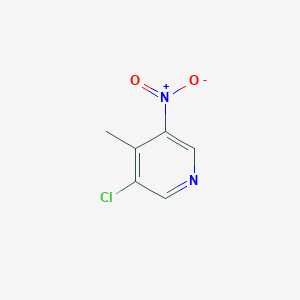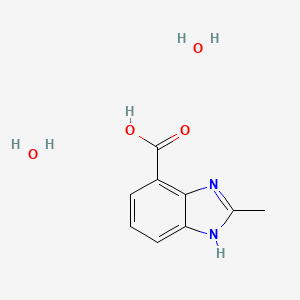![molecular formula C9H16Cl2N2O2 B1432161 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride CAS No. 1609402-96-1](/img/structure/B1432161.png)
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
Overview
Description
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride is a chemical compound with the molecular formula C9H14N2O2.2ClH. It is known for its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at the bridgehead positions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The compound also contains two carbonyl groups (C=O) and two nitrogen atoms, which suggests that it might interact with biological targets through hydrogen bonding or coordinate covalent bonding . The presence of the two chloride ions might also influence its solubility and distribution in the body .
Biochemical Analysis
Biochemical Properties
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride plays a significant role in biochemical reactions. It has been identified as a potent competitive antagonist of γ-aminobutyric acid type A receptors (GABAARs), which are crucial for inhibitory neurotransmission in the central nervous system . This compound interacts with GABAARs by binding to the receptor sites, thereby inhibiting the action of γ-aminobutyric acid (GABA). This interaction can modulate neuronal excitability and has implications for studying neurological disorders.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound can influence cell signaling pathways by inhibiting GABAARs, leading to altered neuronal excitability and synaptic transmission . Additionally, it may impact gene expression and cellular metabolism by modulating the activity of GABAARs. These effects are essential for understanding the compound’s potential therapeutic applications and its role in neurological research.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with GABAARs. By binding to the receptor sites, it competitively inhibits the binding of GABA, thereby reducing the inhibitory neurotransmission mediated by GABAARs . This inhibition can lead to increased neuronal excitability and altered synaptic transmission. The compound’s ability to modulate GABAAR activity makes it a valuable tool for studying the molecular mechanisms underlying inhibitory neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of GABAARs, leading to prolonged alterations in neuronal excitability and synaptic transmission.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit GABAARs without causing significant adverse effects . At higher doses, it may lead to toxic effects, including increased neuronal excitability and potential neurotoxicity. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with GABAARs. The compound’s metabolism may involve enzymatic processes that modify its structure and activity . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, the interaction of the compound with enzymes and cofactors involved in GABA metabolism may affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with GABAARs and other biomolecules, influencing its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization to the synaptic regions, where GABAARs are abundant, is particularly important for its inhibitory effects on neurotransmission. Studying the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a diacid chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the cyclization process, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride can be compared with other spirocyclic compounds, such as:
3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride: Similar in structure but differs in its chloride content.
Spiro[4.5]decane-1,3-dione: Another spirocyclic compound with different ring sizes and functional groups.
Spiro[5.5]undecane-2,4-dione: A related compound with variations in the spirocyclic system.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,9-diazaspiro[5.5]undecane-2,4-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.2ClH/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9;;/h10H,1-6H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFAONXWOYKCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B1432078.png)
![Methyl 2-[(4-acetylpiperazin-1-yl)methyl]benzoate](/img/structure/B1432079.png)
![1-[(Cyclopentylmethyl)sulfanyl]ethan-1-one](/img/structure/B1432083.png)
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride](/img/structure/B1432084.png)




![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-2-carboxylic acid hydrochloride](/img/structure/B1432093.png)

![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrate](/img/structure/B1432095.png)

![4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide](/img/structure/B1432099.png)
![2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1432101.png)
